4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a tetrazole ring, a pyridine ring, and a benzamide moiety, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The pyridine ring is then introduced through a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high-pressure and high-temperature conditions to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of drug discovery.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide shares structural similarities with other tetrazole-containing compounds, such as losartan and valsartan, which are used as antihypertensive agents.
- **Other similar compounds include various pyridine derivatives and benzamide analogs, which may have overlapping or distinct biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H15F3N6O |
---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H15F3N6O/c1-10(2)26-24-15(23-25-26)11-3-5-12(6-4-11)16(27)22-13-7-8-14(21-9-13)17(18,19)20/h3-10H,1-2H3,(H,22,27) |
InChI Key |
PXKLXTPVATUKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.